

Artoheterophyllin B: A Technical Guide to Its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Artoheterophyllin B*

Cat. No.: *B583803*

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Introduction

Artoheterophyllin B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and significant biological activities. Isolated from plants of the *Artocarpus* genus, notably *Artocarpus heterophyllus* and *Artocarpus styracifolius*, this compound has attracted scientific interest, particularly for its potential therapeutic applications.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **Artoheterophyllin B**, its reported biological activities, and the experimental protocols utilized for its isolation and characterization.

Physicochemical Properties

The fundamental physicochemical properties of **Artoheterophyllin B** are summarized below. While detailed experimental spectral data are not widely published, the core identifying information has been established.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₂ O ₇	[MedchemExpress]
Molecular Weight	504.57 g/mol	[MedchemExpress]
CAS Number	1174017-37-8	[MedchemExpress]
Class	Prenylated Flavonoid	[MedchemExpress]
Source Organisms	Artocarpus heterophyllus, Artocarpus styracifolius	[MedchemExpress]

Note: Detailed experimental data for melting point, solubility, and specific spectral characteristics (UV-Vis, IR, NMR) are not readily available in published literature.

Biological Activity

The primary reported biological activity of **Artoheterophyllin B** is its antiplasmodial effect.

Antiplasmodial Activity

Artoheterophyllin B has demonstrated in vitro activity against the chloroquine-resistant FcB1 strain of *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria in humans. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 13.7 μM. This finding suggests that **Artoheterophyllin B** could be a candidate for further investigation in the development of new antimalarial drugs.

At present, the specific signaling pathways in *P. falciparum* that are targeted by **Artoheterophyllin B** have not been elucidated. Further research is required to understand its precise mechanism of action.

Experimental Protocols

The isolation and biological evaluation of **Artoheterophyllin B** follow established methodologies in natural product chemistry and parasitology.

Bioassay-Guided Isolation

Artoheterophyllin B is typically isolated from its natural sources using a bioassay-guided fractionation approach. This process involves a systematic separation of plant extracts and testing the resulting fractions for biological activity to pinpoint the active constituent.

1. Extraction:

- The dried and powdered plant material (e.g., stem bark of *A. styracifolius*) is subjected to solvent extraction. An ethyl acetate extract has been shown to be effective for isolating **Artoheterophyllin B**.

2. Fractionation:

- The crude extract is then fractionated using chromatographic techniques. This may involve multiple steps, such as column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).

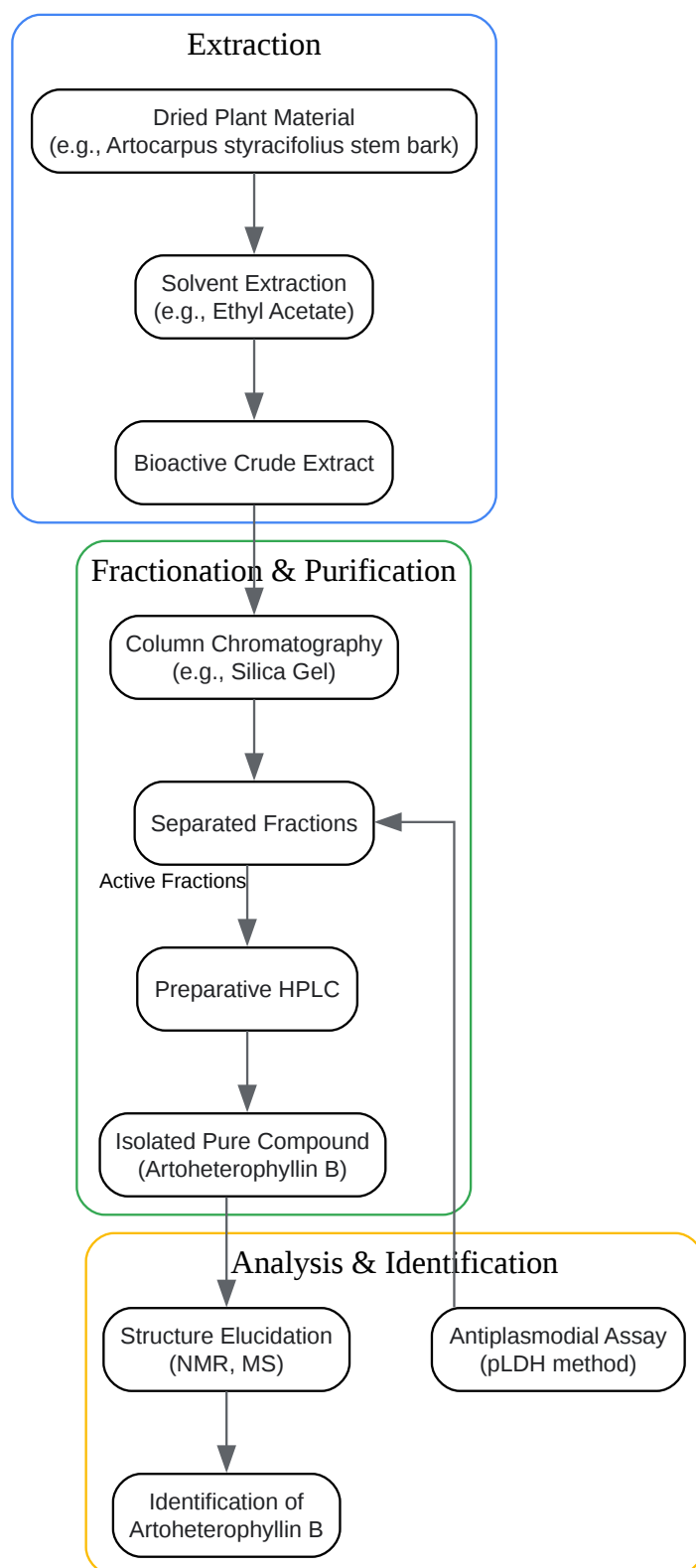
3. Bioassay:

- At each stage of fractionation, the resulting fractions are tested for antiparasmodial activity. The active fractions are then subjected to further purification until the pure compound is isolated.

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR).

Diagram: Bioassay-Guided Isolation Workflow



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Caption: Workflow for the bioassay-guided isolation of **Artoheterophyllin B**.

In Vitro Antiplasmodial Activity Assay (pLDH Method)

The antiplasmodial activity of **Artoheterophyllin B** is commonly assessed by measuring the inhibition of parasite growth in an in vitro culture of *P. falciparum*. The parasite lactate dehydrogenase (pLDH) assay is a widely used colorimetric method for this purpose.

1. Parasite Culture:

- The chloroquine-resistant (FcB1) or other desired strains of *P. falciparum* are maintained in a continuous in vitro culture in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax.

2. Drug Preparation:

- A stock solution of **Artoheterophyllin B** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of test concentrations.

3. Assay Procedure:

- A suspension of synchronized, ring-stage parasitized erythrocytes is added to the wells of a 96-well microtiter plate.
- The various dilutions of **Artoheterophyllin B** are added to the wells. Control wells containing no drug (vehicle control) and a known antimalarial drug (e.g., chloroquine) are also included.
- The plate is incubated for a standard period (e.g., 48-72 hours) under conditions that support parasite growth (37°C, low oxygen, high carbon dioxide).

4. Measurement of Parasite Viability (pLDH Assay):

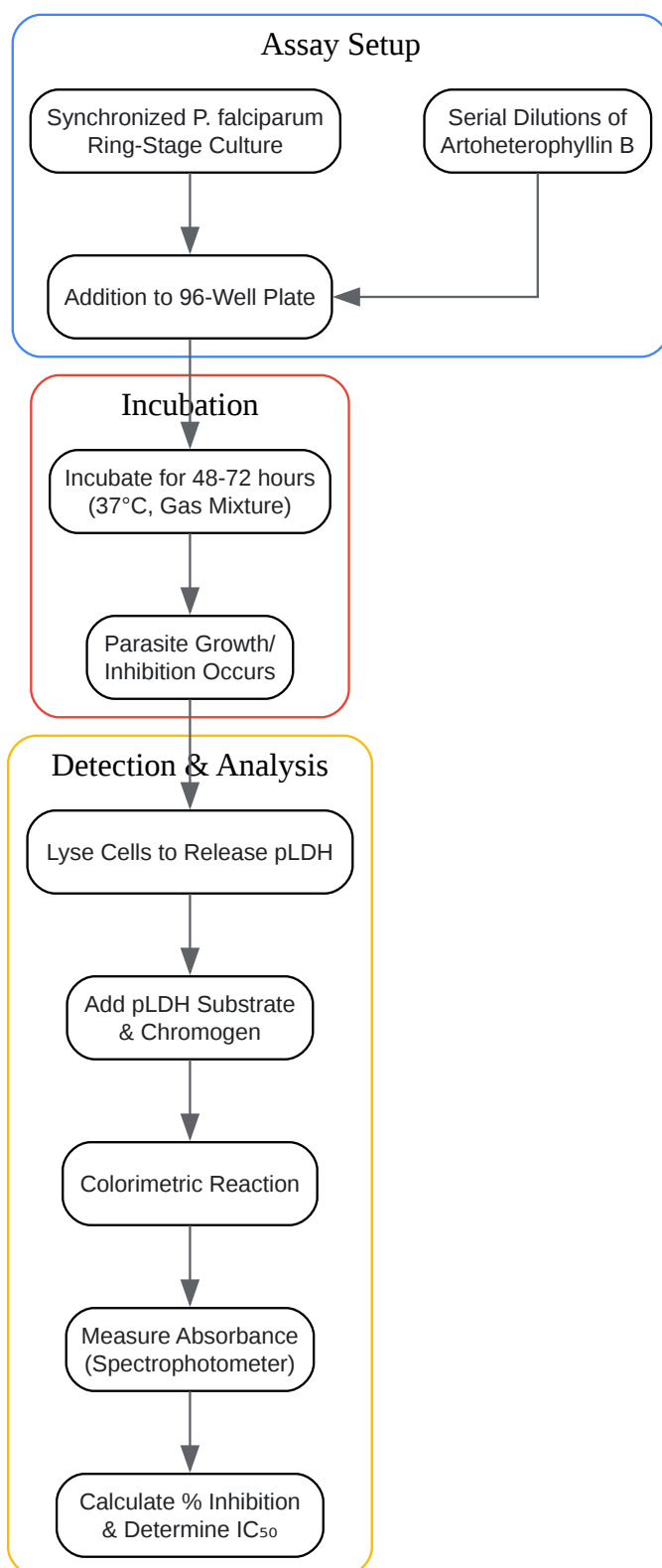
- After incubation, the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) is measured. This enzyme is released upon lysis of the parasites.
- A reaction mixture containing a substrate (lactate) and a chromogen is added to the wells. The pLDH enzyme catalyzes a reaction that leads to the development of a colored product.

- The absorbance of the colored product is measured using a microplate spectrophotometer. The intensity of the color is proportional to the number of viable parasites.

5. Data Analysis:

- The percentage of parasite growth inhibition for each concentration of **Artoheterophyllin B** is calculated relative to the control wells.
- The IC_{50} value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Diagram: pLDH Antiplasmodial Assay Workflow



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Caption: Workflow of the pLDH-based in vitro antiplasmodial assay.

Conclusion

Artoheterophyllin B is a prenylated flavonoid with confirmed antiplasmodial activity against a drug-resistant strain of *P. falciparum*. While its basic physicochemical properties are known, a comprehensive characterization including detailed spectral data and solubility parameters would be beneficial for future drug development efforts. The mechanism of its antiplasmodial action remains an open area for investigation, and elucidation of its molecular target and effects on parasite signaling pathways will be critical for advancing its potential as a therapeutic lead. The experimental protocols outlined in this guide provide a foundation for further research into this promising natural product.

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References

- 1. medchemexpress.com [medchemexpress.com]
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